molecular formula C19H13ClN2O3S B5180779 4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5180779
M. Wt: 384.8 g/mol
InChI Key: YOTXNOWTUOGBOU-UHFFFAOYSA-N
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Description

4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a hydroxy-pyrrolone structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.

    Formation of the pyrrolone ring: This can be done through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or catalyst precursor in various organic reactions.

    Material Science: It may be explored for its potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and pathways.

Industry

    Chemical Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Common mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as 2-aminobenzothiazole.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group, such as 4-chlorophenol.

    Pyrrolone Derivatives: Compounds with a pyrrolone structure, such as 3-hydroxy-2-pyrrolidinone.

Uniqueness

4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-10(23)15-16(11-6-8-12(20)9-7-11)22(18(25)17(15)24)19-21-13-4-2-3-5-14(13)26-19/h2-9,16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTXNOWTUOGBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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